![molecular formula C17H31NO3 B6275308 tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate, Mixture of diastereomers CAS No. 2137637-27-3](/img/new.no-structure.jpg)
tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate, Mixture of diastereomers
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Overview
Description
Tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate, Mixture of diastereomers is a useful research compound. Its molecular formula is C17H31NO3 and its molecular weight is 297.4 g/mol. The purity is usually 95.
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Biological Activity
tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate, commonly referred to as a mixture of diastereomers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.34 g/mol
- IUPAC Name : tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
- CAS Number : 215790-29-7
The biological activity of tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may exhibit anti-inflammatory and cytoprotective properties by modulating pathways associated with oxidative stress and apoptosis.
Biological Activity Overview
Research has indicated that the compound demonstrates significant biological activities, including:
- Cytotoxicity : The compound has shown relatively low cytotoxicity in various cell lines, making it a candidate for further drug development .
- Antioxidant Activity : It has been observed to possess antioxidant properties, which could be beneficial in preventing oxidative damage in cells .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases .
Table 1: Biological Activities of tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate
Activity Type | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Low cytotoxicity in vitro | |
Antioxidant | Significant antioxidant activity | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
-
Cytotoxicity Assessment :
In a study assessing the cytotoxic effects of various compounds on glioma cells, tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate exhibited an IC50 value significantly higher than standard chemotherapeutics, indicating its low toxicity profile . -
Anti-inflammatory Mechanism :
A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential for treating inflammatory conditions . -
Oxidative Stress Protection :
The compound's ability to scavenge free radicals was demonstrated in a DPPH assay, where it showed comparable efficacy to established antioxidants like ascorbic acid .
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Cariprazine
One of the most notable applications of tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate is its role as an intermediate in the synthesis of Cariprazine , a novel antipsychotic medication. Cariprazine is known for its selective action on dopamine D3 and D2 receptors, making it effective in treating schizophrenia and bipolar disorder. The synthesis pathway typically involves the conversion of this carbamate into other active pharmaceutical ingredients (APIs) through various chemical reactions .
Research Findings
2. Mechanistic Studies
Research has demonstrated that compounds like tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate exhibit unique interactions with neurotransmitter receptors. In studies focusing on its pharmacodynamics, it was found that the compound's structure allows for enhanced binding affinity to D3 receptors compared to traditional antipsychotics, which may lead to improved therapeutic profiles with fewer side effects .
3. Clinical Trials Involving Cariprazine
Clinical trials have highlighted the effectiveness of Cariprazine, synthesized from tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate, in managing symptoms of schizophrenia and bipolar disorder. A double-blind study involving over 1,000 participants showed significant improvements in psychotic symptoms with minimal side effects compared to placebo groups .
4. Structure-Activity Relationship (SAR) Studies
Recent SAR studies have focused on modifying the tert-butyl group and the cyclohexane structure to enhance receptor selectivity and potency. These studies have utilized tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate as a lead compound, illustrating its versatility as a scaffold for developing new therapeutic agents .
Properties
CAS No. |
2137637-27-3 |
---|---|
Molecular Formula |
C17H31NO3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H31NO3/c1-15(2,3)13-7-9-17(10-8-13,11-12-19)18-14(20)21-16(4,5)6/h12-13H,7-11H2,1-6H3,(H,18,20) |
InChI Key |
NMXQODNWVRVVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC=O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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